Carboetomidate vs. Etomidate: 1000-Fold Reduced Cortisol Synthesis Inhibition in Human Adrenocortical Cells
Carboetomidate exhibits dramatically reduced inhibition of adrenocortical steroid synthesis compared to etomidate. In a human adrenocortical cell (H295R) assay, carboetomidate was three orders of magnitude (approximately 1000-fold) less potent as an inhibitor of in vitro cortisol synthesis than etomidate [1]. This differential effect is mechanistically explained by carboetomidate's markedly lower binding affinity to 11β-hydroxylase: at a concentration of 40 µM, etomidate reduced photoincorporation of a photolabile etomidate analog by 96% ± 1%, whereas carboetomidate produced no experimentally detectable effect [2]. Spectroscopic analysis confirmed that etomidate forms a coordination bond with the enzyme's heme iron (type 2 difference spectrum), while carboetomidate fails to do so [2].
| Evidence Dimension | In vitro cortisol synthesis inhibition potency |
|---|---|
| Target Compound Data | Three orders of magnitude less potent than etomidate (≈1000-fold reduction); no detectable effect on 11β-hydroxylase photolabeling at 40 µM |
| Comparator Or Baseline | Etomidate: potently inhibits cortisol synthesis; reduces photoincorporation by 96% ± 1% at 40 µM |
| Quantified Difference | Approximately 1000-fold reduced inhibitory potency; complete lack of detectable 11β-hydroxylase binding at 40 µM |
| Conditions | H295R human adrenocortical cell assay; photoaffinity labeling with [3H]azi-etomidate on purified 11β-hydroxylase; spectroscopic heme binding analysis |
Why This Matters
For researchers requiring adrenal-sparing anesthesia in preclinical models, carboetomidate provides hypnotic efficacy without the confounding variable of corticosteroid synthesis suppression that limits etomidate's utility in prolonged infusion or sepsis studies.
- [1] Cotten JF, Forman SA, Laha JK, Cuny GD, Husain SS, Miller KW, Nguyen HH, Kelly EW, Stewart D, Liu A, Raines DE. Carboetomidate: a pyrrole analog of etomidate designed not to suppress adrenocortical function. Anesthesiology. 2010 Mar;112(3):637-644. View Source
- [2] Shanmugasundararaj S, Zhou X, Neunzig J, Bernhardt R, Cotten JF, Ge R, Miller KW, Raines DE. Carboetomidate: an analog of etomidate that interacts weakly with 11β-hydroxylase. Anesth Analg. 2013 Jun;116(6):1249-1256. View Source
